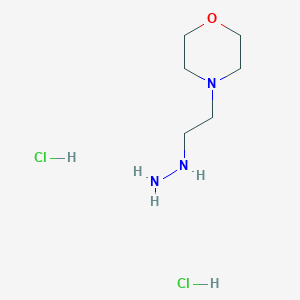![molecular formula C22H16N4O4S3 B2420586 N2,N5-bis[4-(5-metilfuran-2-il)-1,3-tiazol-2-il]tiofeno-2,5-dicarboxamida CAS No. 476642-72-5](/img/structure/B2420586.png)
N2,N5-bis[4-(5-metilfuran-2-il)-1,3-tiazol-2-il]tiofeno-2,5-dicarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide is a complex organic compound with a molecular formula of C22H16N4O4S3 and a molecular weight of 496.57. This compound features a thiophene core substituted with two thiazole rings, each bearing a 5-methyl-2-furyl group. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in its structure makes it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: The compound’s unique properties are being investigated for use in materials science, including the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which are part of the compound’s structure, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition of key enzymes or the modulation of cellular signaling pathways .
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected, potentially including those related to inflammation, pain perception, microbial growth, viral replication, diuresis, neuronal signaling, and tumor growth .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the compound’s action could result in a range of effects, potentially including the reduction of inflammation, pain relief, inhibition of microbial growth, suppression of viral replication, increased diuresis, neuroprotection, and inhibition of tumor growth .
Métodos De Preparación
The synthesis of N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Furyl Groups: The 5-methyl-2-furyl groups can be introduced through a Friedel-Crafts acylation reaction using 5-methyl-2-furoyl chloride.
Coupling to Thiophene Core: The final step involves coupling the synthesized thiazole derivatives to the thiophene-2,5-dicarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole rings, using reagents like sodium hydride (NaH) and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bonds, resulting in the formation of thiophene-2,5-dicarboxylic acid and the corresponding thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Comparación Con Compuestos Similares
N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide can be compared with similar compounds such as:
N,N’-bis[4-(2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide: This compound lacks the methyl group on the furyl rings, which may affect its reactivity and binding affinity.
N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]benzene-1,4-dicarboxamide: Here, the thiophene core is replaced with a benzene ring, potentially altering its electronic properties and interactions with other molecules.
The uniqueness of N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide lies in its specific substitution pattern and the presence of multiple heteroatoms, which contribute to its diverse chemical and biological activities.
Propiedades
IUPAC Name |
2-N,5-N-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S3/c1-11-3-5-15(29-11)13-9-31-21(23-13)25-19(27)17-7-8-18(33-17)20(28)26-22-24-14(10-32-22)16-6-4-12(2)30-16/h3-10H,1-2H3,(H,23,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAVPBJPVLWUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=C(O5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)

![2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2420505.png)


![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)
![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)


![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2420525.png)

